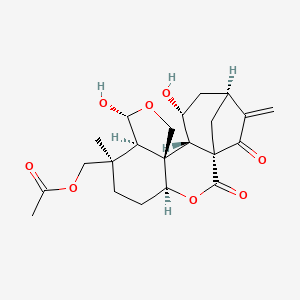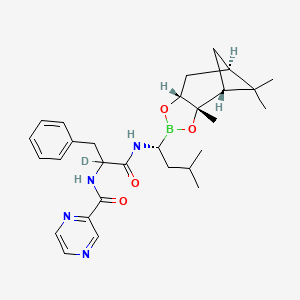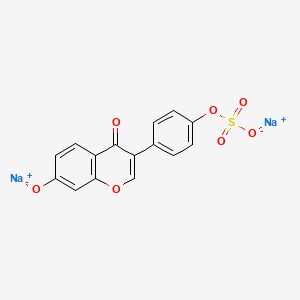
Betulin palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betulin palmitate is a naturally occurring compound derived from betulin, a pentacyclic triterpene found in the outer bark of birch trees (Betula species). This compound is an ester formed by the reaction of betulin with palmitic acid. This compound has garnered significant interest due to its potential biological and pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
Target of Action
Betulin palmitate, a derivative of betulin, primarily targets cancer cells . It has been found to have potent anticancer effects through different mechanisms . The specific targets of this compound within these cells are still a subject of ongoing research .
Mode of Action
This compound interacts with its targets primarily through the induction of apoptosis and autophagy . It also exhibits antiangiogenesis properties, inhibits invasion and migration of cancer cells, and can cause cell cycle arrest . Furthermore, it has been linked to the reversal of multidrug resistance, which is a significant challenge in cancer treatment .
Biochemical Pathways
This compound affects multiple cancer-related signaling pathways. These include triggering apoptosis, inhibiting nuclear factor B signaling pathways, regulating the cell cycle, and the angiogenic pathway . It also prevents the invasion and metastasis of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound, like other triterpenes, is influenced by its hydrophobicity, low solubility, and poor bioavailability . To overcome these challenges, new derivatives of betulin have been synthesized, and drug delivery systems have been developed . .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . This is achieved through the induction of apoptosis, disruption of cell cycle progression, and inhibition of cell migration and invasion .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, climate-dependent methylation has been found to regulate the expression of downstream genes involved in betulin biosynthesis . This suggests that environmental signals can induce epigenetic changes that result in betulin production, potentially helping to develop resilient plants to combat ongoing climate change and enhance secondary metabolite production .
Biochemical Analysis
Cellular Effects
Betulin palmitate influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulin palmitate can be synthesized through the esterification of betulin with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of betulin and the carboxyl group of palmitic acid.
Industrial Production Methods: Industrial production of this compound involves the extraction of betulin from birch bark, followed by its esterification with palmitic acid. The extraction of betulin can be achieved through various methods, including vacuum sublimation, supercritical fluid extraction, and solvent extraction. The esterification process is then scaled up using industrial reactors to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Betulin palmitate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form betulinic acid palmitate, which retains the ester linkage while introducing a carboxyl group.
Reduction: Reduction of this compound can yield betulin alcohol derivatives.
Substitution: The hydroxyl groups of betulin can be substituted with various functional groups to create a range of betulin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Betulinic acid palmitate.
Reduction: Betulin alcohol derivatives.
Substitution: Various betulin derivatives with different functional groups.
Scientific Research Applications
Betulin palmitate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its potential role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the formulation of cosmetics and skincare products due to its potential skin-protective effects.
Comparison with Similar Compounds
Betulin palmitate is often compared with other triterpenoid compounds, such as:
Betulin: The parent compound from which this compound is derived. Betulin itself has significant biological activities, including anti-inflammatory and anticancer properties.
Betulinic Acid: An oxidized form of betulin, known for its potent anticancer and antiviral activities.
Lupeol: Another triterpenoid with similar biological properties, including anti-inflammatory and anticancer effects.
Uniqueness: this compound is unique due to its ester linkage with palmitic acid, which may enhance its lipophilicity and improve its bioavailability. This modification can potentially increase its effectiveness in biological systems compared to its parent compound, betulin.
Properties
CAS No. |
582315-55-7 |
|---|---|
Molecular Formula |
C46H80O3 |
Molecular Weight |
681.143 |
Appearance |
Oil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






